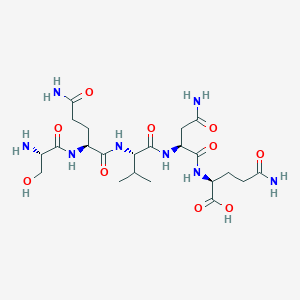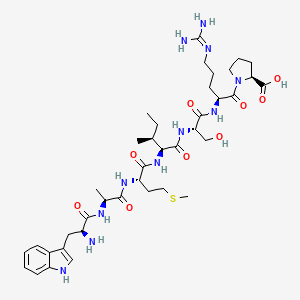
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate is a xanthone derivative. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes multiple methoxy and acetoxy groups attached to the xanthene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,8-dimethoxyxanthone.
Acetylation: The key step involves the acetylation of the hydroxyl groups present on the xanthone core. This is usually achieved using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-cancer and anti-inflammatory agents.
Industry: The compound’s stability and reactivity make it useful in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid: Another xanthone derivative with different substituents.
8-Hydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ether: A structurally related compound with distinct functional groups.
Uniqueness
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate is unique due to its specific combination of methoxy and acetoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
CAS番号 |
402951-92-2 |
|---|---|
分子式 |
C21H18O10 |
分子量 |
430.4 g/mol |
IUPAC名 |
(6,8-diacetyloxy-1,7-dimethoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C21H18O10/c1-9(22)28-13-7-6-12-16(19(13)26-4)18(25)17-14(31-12)8-15(29-10(2)23)20(27-5)21(17)30-11(3)24/h6-8H,1-5H3 |
InChIキー |
XSJUNSRBRXKWHZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC(=O)C)OC)OC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)

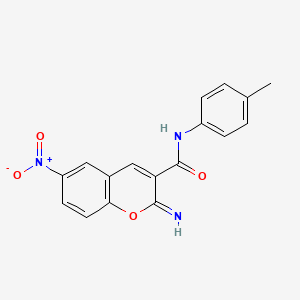
![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
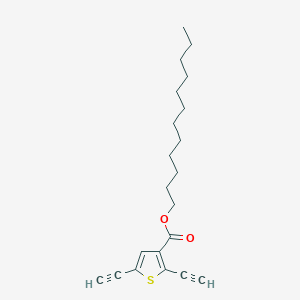
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
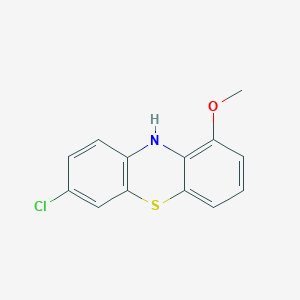


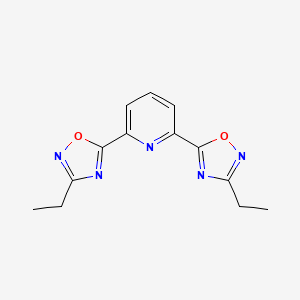
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
